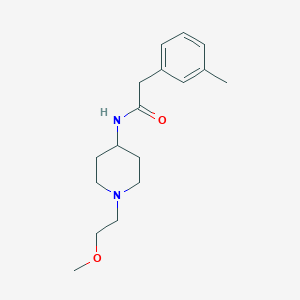

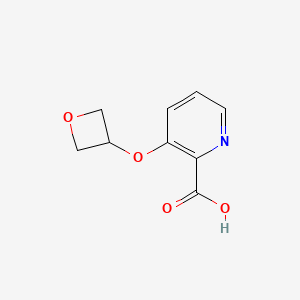

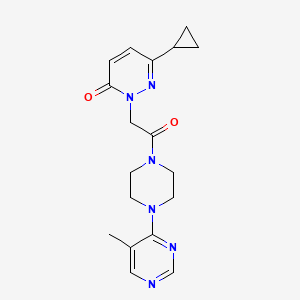

![molecular formula C22H27N3O6S2 B2882693 Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-40-2](/img/structure/B2882693.png)

Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The presence of these heteroatoms in the ring structure often imparts significant reactivity to the compound, making it useful in many areas of chemistry, including medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds typically involves the formation of the heterocyclic ring, followed by functionalization of the ring with various groups. In this case, the compound has been functionalized with a morpholinosulfonyl group, a benzamido group, and an ethyl group . The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic ring, along with the attached functional groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heteroatoms in the ring, as well as the functional groups attached to the ring. For example, the morpholinosulfonyl group might be susceptible to nucleophilic attack, while the benzamido group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic ring and the various functional groups would likely impact its solubility, melting point, and other physical properties .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Phosphine-catalyzed Annulation for Tetrahydropyridines Synthesis A study outlines an expedient phosphine-catalyzed [4 + 2] annulation method for synthesizing highly functionalized tetrahydropyridines, indicating a potential synthetic pathway that could be applicable or adaptable for the synthesis of methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Zhu et al., 2003).

Microwave-assisted Synthesis of Benzodiazepines Research demonstrating the use of microwave-assisted synthesis for creating novel 5-carboxamido-substituted analogues of 1,4-benzodiazepin-2-one offers insights into efficient synthetic strategies that could potentially be applied to the compound , highlighting the versatility of this approach in synthesizing complex heterocycles (Sharma et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 6-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S2/c1-3-24-9-8-17-18(14-24)32-21(19(17)22(27)30-2)23-20(26)15-4-6-16(7-5-15)33(28,29)25-10-12-31-13-11-25/h4-7H,3,8-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTDBRFITBFNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

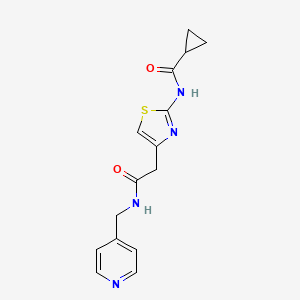

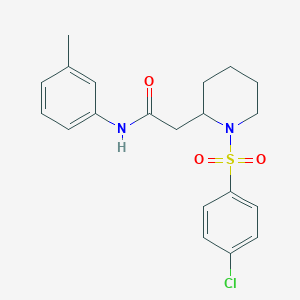

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide](/img/structure/B2882629.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)